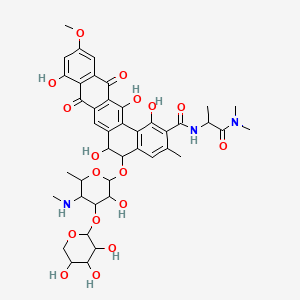
Pradimicin A dimethylamide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pradimicin A dimethylamide hydrate is a derivative of pradimicin A, a benzonaphtacenequinone antibiotic known for its antifungal and antiviral properties. This compound is characterized by its ability to bind to carbohydrates, specifically mannose residues, making it a potent inhibitor of various pathogens, including viruses with highly glycosylated envelopes such as the human immunodeficiency virus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pradimicin A dimethylamide hydrate involves several key steps:
Protection of Amino Groups: The amino groups in the pradimicin A molecule are protected using suitable protecting groups.
Dimethylation: The protected pradimicin A is then subjected to dimethylation using dimethylamine under controlled conditions.
Deprotection: The protecting groups are removed to yield pradimicin A dimethylamide.
Hydration: The final step involves the hydration of pradimicin A dimethylamide to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using actinomycetes, specifically Actinomadura hibisca. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Pradimicin A dimethylamide hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Substitution reactions can occur at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted pradimicin derivatives.
Aplicaciones Científicas De Investigación
Pradimicin A dimethylamide hydrate has a wide range of scientific research applications:
Chemistry: Used as a carbohydrate-binding agent in studies involving glycosylated molecules.
Biology: Investigated for its role in inhibiting viral entry by binding to glycoproteins on the viral envelope.
Medicine: Explored as a potential therapeutic agent for treating fungal infections and viral diseases, including human immunodeficiency virus and severe acute respiratory syndrome coronavirus 2.
Industry: Utilized in the development of antifungal coatings and treatments for agricultural products
Mecanismo De Acción
The mechanism of action of pradimicin A dimethylamide hydrate involves its binding to mannose residues on glycoproteins. This binding disrupts the integrity of the fungal cell membrane and inhibits viral entry by preventing the virus from attaching to host cells. The interaction is calcium-dependent, forming a ternary complex with calcium ions and mannose residues .
Comparación Con Compuestos Similares
Pradimicin B: Another member of the pradimicin family with similar antifungal properties.
Benanomicin A: Structurally related to pradimicins, also exhibiting antifungal and antiviral activities.
Uniqueness: Pradimicin A dimethylamide hydrate stands out due to its enhanced water solubility and stability compared to other pradimicins. Its unique ability to form stable complexes with mannose residues and calcium ions makes it a potent inhibitor of both fungal and viral pathogens .
Propiedades
Número CAS |
133917-48-3 |
|---|---|
Fórmula molecular |
C42H49N3O17 |
Peso molecular |
867.8 g/mol |
Nombre IUPAC |
N-[1-(dimethylamino)-1-oxopropan-2-yl]-1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide |
InChI |
InChI=1S/C42H49N3O17/c1-13-8-20-26(33(52)23(13)39(56)44-14(2)40(57)45(5)6)25-18(11-19-27(34(25)53)30(49)17-9-16(58-7)10-21(46)24(17)29(19)48)31(50)37(20)61-42-36(55)38(28(43-4)15(3)60-42)62-41-35(54)32(51)22(47)12-59-41/h8-11,14-15,22,28,31-32,35-38,41-43,46-47,50-55H,12H2,1-7H3,(H,44,56) |
Clave InChI |
XRDGOJQMYMSYJP-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)N(C)C)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


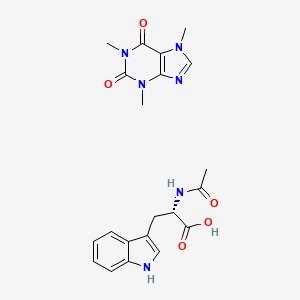
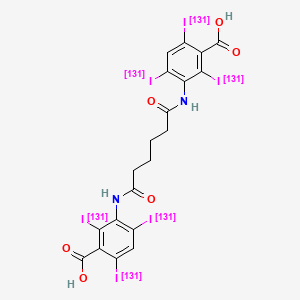
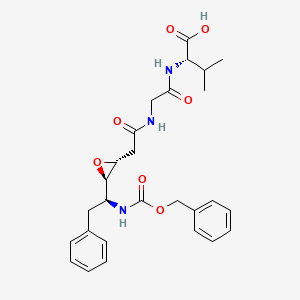
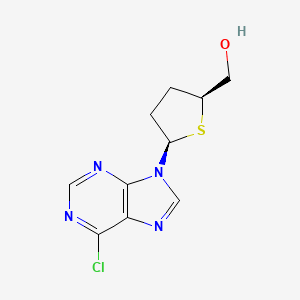
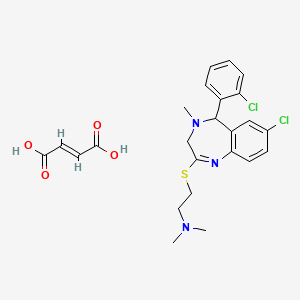

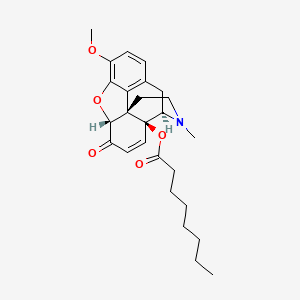
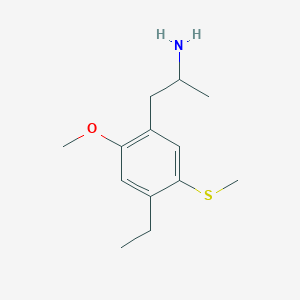
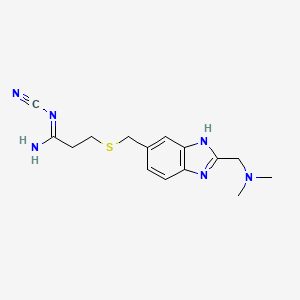


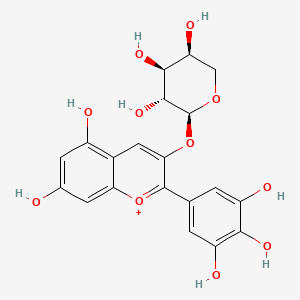
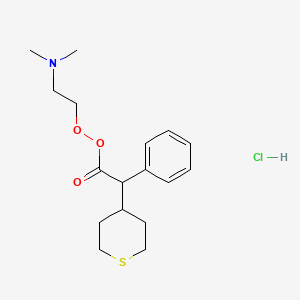
![1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt](/img/structure/B12785006.png)
